Ethyl 3-aminocyclohexanecarboxylate
Description
Significance of Cyclic Amino Acid Esters in Organic Synthesis
Cyclic amino acid esters are fundamental building blocks in modern organic synthesis. Their constrained cyclic structure is pivotal in the construction of peptides and proteins with specific, stable conformations. wmich.edu This is crucial for developing peptide-based drugs with improved stability against enzymatic degradation and higher binding affinities compared to their linear counterparts. wmich.edu
Beyond peptide synthesis, these compounds serve as versatile intermediates. sigmaaldrich.com The presence of both an amino and an ester group allows for a wide range of chemical transformations. They are used as chiral synthons, providing a stereochemically defined core for the synthesis of complex natural products and chiral ligands for asymmetric catalysis. sigmaaldrich.com Researchers have also incorporated cyclic amino acids into polymers to enhance their thermal stability and biocompatibility, finding use in materials science for applications like tissue engineering. wmich.edu Furthermore, by functionalizing the cyclic scaffold, scientists can develop highly selective catalysts for various organic reactions. wmich.edu
Stereochemical Considerations in Cyclohexane (B81311) Derivatives
The stereochemistry of cyclohexane derivatives is dominated by its characteristic "chair" conformation, which is the most stable arrangement, minimizing both angle and torsional strain. nih.gov Substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). chemscene.com Generally, substituents are more stable in the equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. nih.gov
In disubstituted cyclohexanes like Ethyl 3-aminocyclohexanecarboxylate, two forms of isomerism are critical: geometrical and optical.
Geometrical Isomerism (cis/trans): This arises from the relative positions of the two substituents. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. chemscene.com
Optical Isomerism: When the substitution pattern creates chiral centers (carbon atoms bonded to four different groups), the molecule can exist as non-superimposable mirror images called enantiomers. chemscene.com For 1,3-disubstituted cyclohexanes, both the cis and trans isomers are chiral and can exist as a pair of enantiomers.
The interconversion between two chair conformations, known as ring flipping, causes axial substituents to become equatorial and vice versa. chemscene.com The conformational preference and stereochemical arrangement of functional groups can profoundly influence a molecule's reactivity and its interaction with other chiral molecules, a key principle in drug design and asymmetric synthesis. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZPPHHDRBGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Aminocyclohexanecarboxylate and Its Precursors
Strategies from Aromatic Compounds
The conversion of readily available aromatic compounds into saturated carbocyclic systems represents a cornerstone in the synthesis of ethyl 3-aminocyclohexanecarboxylate. This approach primarily involves the reduction of the aromatic ring of aminobenzoic acid derivatives.
Catalytic Hydrogenation of Aminobenzoic Acid Derivatives
Catalytic hydrogenation stands out as a prevalent method for the synthesis of this compound from its aromatic precursors, such as ethyl 3-aminobenzoate (B8586502). This process involves the reduction of the benzene (B151609) ring using hydrogen gas in the presence of a metal catalyst.
The choice of catalyst system is paramount as it significantly influences the stereochemical outcome of the hydrogenation, leading to different ratios of cis and trans isomers of this compound. Commonly employed catalysts include palladium on carbon (Pd/C), platinum-based catalysts, and ruthenium-based catalysts. google.com The nature of the metal, the support material, and the presence of additives can all affect the stereoselectivity of the reaction. For instance, different catalyst preparations can exhibit varying degrees of facial selectivity during the hydrogen addition to the aromatic ring, which is adsorbed onto the catalyst surface.
The ratio of cis to trans isomers of this compound can be fine-tuned by optimizing reaction parameters such as temperature, pressure, and solvent. google.comresearchgate.net Generally, lower temperatures and pressures tend to favor the formation of the cis isomer, which results from the syn-addition of hydrogen to one face of the aromatic ring. Conversely, higher temperatures and pressures can lead to isomerization, resulting in an increased proportion of the thermodynamically more stable trans isomer. researchgate.net The solvent can also play a crucial role by influencing the substrate's conformation on the catalyst surface.
Table 1: Influence of Reaction Conditions on Isomer Ratios
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Predominant Isomer |
| 5% Pd/C | 60-70 | 1-2 | Water | Not Specified |
| Not Specified | >70 | Not Specified | N,N-dimethylformamide | E-Z Isomerization |
This table is a representative example and specific ratios depend on the exact substrate and detailed experimental setup.
To enhance efficiency and reduce waste, one-pot synthetic protocols have been developed. mdpi.comnih.gov These methods often involve the in-situ generation of the aminobenzoic acid precursor from a nitroaromatic compound, followed by its immediate hydrogenation without isolation of the intermediate. mdpi.com For example, 3-nitrobenzoic acid can be reduced to 3-aminobenzoic acid, which is then esterified and hydrogenated in a single reaction vessel to yield this compound. mdpi.com Such protocols are advantageous for large-scale production due to their operational simplicity and reduced environmental impact. nih.gov
Amine Protection Strategies in Precursor Synthesis
In multistep syntheses involving aminobenzoic acid derivatives, the protection of the amine group is often a necessary strategy to prevent unwanted side reactions. organic-chemistry.orgyoutube.com The nucleophilic nature of the amino group can interfere with various chemical transformations. organic-chemistry.org Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be readily introduced and subsequently removed under specific conditions. organic-chemistry.orggoogle.com The choice of the protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its removal without affecting other functionalities in the molecule. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact, which is particularly useful in complex syntheses. organic-chemistry.org
Approaches via Cycloaddition Reactions
Cycloaddition reactions provide a powerful and stereocontrolled route to cyclic systems, including the cyclohexane (B81311) core of this compound. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used in this context. researchgate.netnih.gov
This methodology typically involves the reaction of a diene with a dienophile, which contains a nitrogen functionality or a group that can be converted to an amine. For instance, a diene can be reacted with a nitro-containing dienophile, followed by reduction of the nitro group and the double bond in the resulting cyclohexene (B86901) ring to afford the desired saturated amino ester. researchgate.net These reactions often exhibit high levels of regio- and stereoselectivity, allowing for the synthesis of specific isomers. researchgate.netresearchgate.net The use of chiral catalysts or auxiliaries can further enable enantioselective synthesis, providing access to optically pure isomers of this compound. nih.gov
Diels-Alder Reactions for Aminocyclohexanecarboxylic Acid Derivatives
The Diels-Alder reaction stands as one of the most powerful and efficient methods for constructing six-membered rings with a high degree of stereochemical control. mdpi.comrsc.org This [4+2] cycloaddition, involving a conjugated diene and a dienophile, establishes the core carbocyclic or heterocyclic framework from which aminocyclohexanecarboxylic acids can be derived. mdpi.com The reaction's utility is enhanced by the predictable formation of new σ-bonds and its application in the synthesis of complex molecules. masterorganicchemistry.com
A common strategy involves the Diels-Alder cycloaddition to generate bridged bicyclic systems, which serve as versatile intermediates. rsc.org Oxanorbornene adducts, formed from the reaction of a furan (B31954) derivative with a dienophile, are particularly valuable. For instance, the reaction between furanmethanethiol and dienophiles like maleic anhydride (B1165640) proceeds with a strong preference for Diels-Alder cycloaddition over other potential reaction pathways. researchgate.net
The stereoselectivity of the cycloaddition is a key feature. The formation of cycloadducts where the newly formed ring is exo-fused to the oxanorbornene framework is often favored thermodynamically over the endo-fused product due to reduced steric strain in the transition state and the final product. researchgate.net A well-established example is the tandem Diels-Alder addition and lactonization of furfuryl alcohol with maleic anhydride, which produces strained tricyclic oxanorbornene lactone derivatives that can be used in further synthetic transformations. researchgate.net
Table 1: Examples of Diels-Alder Reactions in the Formation of Bicyclic Adducts
| Diene | Dienophile | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Furfuryl Alcohol | Maleic Anhydride | Tricyclic Oxanorbornene Lactone | Thermodynamically controlled exo,exo adduct | researchgate.net |
| 2-Furanmethanethiol | Maleic Anhydride | Oxanorbornene Adduct | High chemoselectivity for cycloaddition | researchgate.net |
Once formed, the strained bicyclic systems can undergo ring fragmentation to yield highly functionalized monocyclic six-membered rings. This approach leverages the strain within the bicyclic framework to drive the reaction. Base-promoted fragmentation is a common method. For example, a retro-Dieckmann-type condensation can be performed on strained [2.2.1]bicyclic systems, such as β-ketoesters, under mild basic conditions to achieve ring opening. rsc.org This fragmentation provides a direct route to substituted carbocycles and heterocycles from readily accessible bicyclic precursors. rsc.org
In some cases, the fragmentation is facilitated by the specific arrangement of functional groups. Acid-catalysed cleavage of bicyclo[3.2.1]oct-2-en-8-one derivatives is known to produce cycloheptene (B1346976) carboxylic acid derivatives, illustrating another mode of ring fission. gla.ac.uk
Following the formation of an unsaturated cyclohexene ring via fragmentation, further functionalization can be achieved with high stereocontrol. Face-selective oxidation allows for the introduction of hydroxyl groups onto a specific face of the ring. The syn-dihydroxylation of alkenes is a classic example of this process. libretexts.org
Reagents such as osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are used to convert a carbon-carbon double bond into a syn-1,2-diol. libretexts.org The mechanism involves the formation of a cyclic intermediate (e.g., a cyclic osmate ester), where both oxygen atoms are delivered to the same face of the double bond. libretexts.org This ensures that the resulting hydroxyl groups have a syn stereochemical relationship, which is critical for controlling the final architecture of the target molecule.
Photocatalytic Ring-Opening of Aziridine (B145994) Intermediates
Modern synthetic chemistry increasingly utilizes photocatalysis to enable novel transformations under mild conditions. bohrium.com The photocatalytic ring-opening of strained three-membered rings like aziridines offers a powerful method for generating valuable synthetic intermediates. bohrium.comresearchgate.net This strategy is particularly relevant for installing amino functionalities.
Visible-light photoredox catalysis can be used to generate azomethine ylides from strained aziridines. rsc.org In a typical mechanism, the photocatalyst, upon light absorption, oxidizes the aziridine to form a radical cation. This intermediate undergoes rapid ring-opening, and a subsequent single-electron transfer (SET) process regenerates the photocatalyst and forms the azomethine ylide. rsc.org This reactive ylide can then be trapped by various partners. Alternatively, a merger of nickel catalysis and hydrogen-atom-transfer photocatalysis can achieve the regioselective ring-opening of N-tosyl styrenyl aziridines with aldehydes to furnish β-amino ketones. nih.gov This dual catalytic system involves the aldehyde being converted into an acyl radical via photocatalysis, while the nickel catalyst mediates the aziridine ring-opening and subsequent C-C bond formation. nih.gov
Table 2: Photocatalytic Strategies for Aziridine Ring-Opening
| Aziridine Type | Catalytic System | Intermediate | Outcome | Reference |
|---|---|---|---|---|
| N-Aryl Aziridines | Photoredox Catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Azomethine Ylide | (3+2) Cycloaddition | rsc.org |
| N-Tosyl Styrenyl Aziridines | Nickel / Tetrabutylammonium Decatungstate | Acyl Radical / Ni-complex | Regioselective C-C bond formation | nih.gov |
Regio- and Stereoselective Functionalization of Unsaturated Rings
The ability to selectively functionalize specific positions of an unsaturated ring is paramount for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions and direct arylation processes are powerful tools for the regioselective modification of unsaturated heterocycles. rsc.org Similar principles can be applied to carbocyclic systems.
Iodocyclization is a powerful method for the regio- and stereoselective synthesis of heterocyclic systems from unsaturated precursors containing a tethered nucleophile. For example, the enantioselective iodocyclization of γ-hydroxy-cis-alkenes can be achieved using iodine (I₂) in the presence of a chiral catalyst system. acs.org This process, often termed iodoetherification, proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the hydroxyl group. This attack typically occurs in an anti-fashion relative to the iodine, leading to a product with defined stereochemistry.
Hydroxylation, as discussed previously (2.2.1.3), is another key functionalization pathway. The syn-dihydroxylation of a cyclohexene derivative using reagents like OsO₄ provides direct access to cis-diols, which are versatile handles for further synthetic elaboration. libretexts.org These methods allow for the precise installation of functional groups, guiding the synthesis toward the desired 3-aminocyclohexane architecture.
Hydroxy-Fluorine Exchange Reactions for Fluorinated Analogues
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. For the synthesis of fluorinated analogues of this compound, a key strategy involves the deoxofluorination of a corresponding hydroxylated precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely employed for this transformation. researchgate.net These reagents facilitate the direct replacement of a hydroxyl group with a fluorine atom.
The general mechanism involves the activation of the alcohol by the fluorinating agent, followed by nucleophilic substitution by fluoride, often proceeding through an SN2 or S-N-i mechanism. While DAST is a powerful tool, its thermal instability can be a limitation. orgsyn.org Deoxo-Fluor® is recognized as being more thermally stable, making it a more suitable choice for reactions requiring higher temperatures or for larger-scale synthesis. orgsyn.org This methodology allows for the strategic synthesis of fluorinated cyclohexyl building blocks from readily available hydroxycyclohexanecarboxylates.
Enantioselective Synthesis and Resolution
Achieving stereochemical control is paramount in modern organic synthesis. For this compound, several strategies are employed to obtain single enantiomers, including enzymatic catalysis, the use of chiral auxiliaries, and kinetic resolution.
Enzymatic Catalysis for Enantiomeric Enrichment
Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically enriched compounds. Lipases, in particular, have proven to be effective catalysts for the resolution of racemic cyclic β-amino esters. Candida antarctica lipase (B570770) B (CAL-B) is a frequently utilized enzyme for this purpose.
The process typically involves the kinetic resolution of a racemic mixture of the ester. CAL-B selectively catalyzes the hydrolysis of one enantiomer at a much faster rate than the other. This leaves the unreacted ester enantiomer enriched. Research has shown that reaction conditions, such as the choice of solvent and temperature, significantly impact the efficiency and enantioselectivity of the resolution. jst.go.jp For instance, in the CAL-B-catalyzed hydrolysis of a related hydroxy-substituted β-amino ester, tert-butyl methyl ether (t-BuOMe) was found to be a superior solvent compared to others like n-hexane or 1,4-dioxane, leading to a higher enantiomeric excess (ee) of the substrate. jst.go.jp
Table 1: Effect of Solvent on CAL-B Catalyzed Hydrolysis Data adapted from studies on related hydroxy-substituted β-amino esters. jst.go.jp
| Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Enantioselectivity (E) |
| iPr₂O | 60 | Good | Moderate |
| n-hexane | 60 | Lower | Lower |
| Toluene | 60 | Good | Higher |
| 1,4-dioxane | 60 | Lower | Lower |
| t-BuOMe | 60 | Higher | Considerably Higher |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and powerful strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. wikipedia.org
In the context of synthesizing a chiral 3-aminocyclohexane derivative, one could envision reacting a cyclohexenone precursor with a chiral amine, such as one derived from pseudoephedrine or (S)-1-phenylethylamine, to form a chiral enamine. Subsequent diastereoselective reduction of the double bond, guided by the chiral auxiliary, would establish the desired stereocenters. The final step is the cleavage and removal of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched aminocyclohexanecarboxylate product. nih.gov Common auxiliaries used in asymmetric synthesis include oxazolidinones and pseudoephedrine amides. nih.govspringerprofessional.de
Kinetic Resolution Techniques
Kinetic resolution is a cornerstone technique for separating enantiomers and relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. The enzymatic hydrolysis described previously is a prominent example of enzymatic kinetic resolution. jst.go.jp
In such a process, the lipase CAL-B acts as the chiral catalyst, preferentially acylating or hydrolyzing one enantiomer from the racemic mixture. This results in two separable compounds: the acylated (or hydrolyzed) product and the unreacted, enantiomerically enriched starting material. The efficiency of this separation is quantified by the enantioselectivity factor (E), with high E-values (often >200 for CAL-B resolutions of cyclic amino esters) indicating excellent separation. This method is highly valued as it can provide access to both enantiomers of the target molecule.
Advanced Purification and Isolation Techniques in Chemical Synthesis
The isolation of this compound in high purity from a reaction mixture is critical. A combination of standard and advanced purification techniques is employed to remove byproducts, unreacted starting materials, and catalysts.
Column Chromatography: Flash column chromatography is a universally applied technique for the purification of organic compounds. nih.gov For products like this compound, silica (B1680970) gel is a common stationary phase. A solvent system, often a gradient of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is used to elute the components from the column at different rates, allowing for the separation of the desired product. orgsyn.org
Crystallization and Recrystallization: When the target compound is a solid, crystallization is an exceptionally powerful purification method. This technique separates a product from its impurities based on differences in solubility. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., acetone-water), and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. This method can yield materials of very high purity.
Filtration and Washing: Following a reaction that produces a solid precipitate, simple filtration is used to isolate the crude product. The resulting filter cake is often washed or pulped with a small amount of a solvent in which the product is poorly soluble but impurities are soluble. This simple step can significantly improve the purity of the isolated solid.
The success of each purification step is typically monitored by analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are also used to determine the final purity of the isolated compound.
Stereochemical and Conformational Analysis of Ethyl 3 Aminocyclohexanecarboxylate
Stereoisomeric Forms and Configurational Assignments
The presence of two chiral centers at positions 1 and 3 of the cyclohexane (B81311) ring gives rise to the existence of stereoisomers. The relative orientation of the amino and ester groups determines the cis/trans isomerism, while the absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog priority rules.
Ethyl 3-aminocyclohexanecarboxylate can exist as two diastereomers: a cis isomer, where the amino and ethyl carboxylate groups are on the same side of the ring, and a trans isomer, where they are on opposite sides. libretexts.orgntu.edu.sg Each of these diastereomers is a racemic mixture of two enantiomers.
The absolute configuration at the two stereocenters (C1 and C3) is assigned as either (R) or (S). This leads to four possible stereoisomers:
(1R, 3R)-ethyl 3-aminocyclohexanecarboxylate
(1S, 3S)-ethyl 3-aminocyclohexanecarboxylate
(1R, 3S)-ethyl 3-aminocyclohexanecarboxylate
(1S, 3R)-ethyl 3-aminocyclohexanecarboxylate
The (1R, 3R) and (1S, 3S) enantiomers constitute the trans diastereomer, while the (1R, 3S) and (1S, 3R) enantiomers form the cis diastereomer. The rigid structure of the cyclohexane ring prevents free rotation, leading to distinct spatial arrangements for these isomers. libretexts.org The stability of these isomers can be influenced by factors such as steric hindrance and intramolecular interactions. For instance, in disubstituted cyclohexanes, the trans isomer is often more stable as it allows both substituents to occupy equatorial positions, minimizing steric strain. ntu.edu.sg
| Isomer | Absolute Configuration | Relative Orientation of Substituents |
|---|---|---|
| trans | (1R, 3R) and (1S, 3S) | Opposite sides of the ring |
| cis | (1R, 3S) and (1S, 3R) | Same side of the ring |
Epimerization at one of the stereocenters can lead to the interconversion of diastereomers. This process is often facilitated by a catalyst or specific reaction conditions that allow for the reversible formation of an intermediate, such as an enolate. Under thermodynamic control, the reaction will favor the formation of the most stable isomer. nsf.govresearchgate.net
In the context of this compound, the relative stability of the cis and trans isomers is a key factor. The trans isomer, which can adopt a chair conformation with both the amino and ester groups in equatorial positions, is generally considered to be the thermodynamically more stable product. This is because equatorial substituents experience less steric hindrance compared to axial substituents. ntu.edu.sg Synthetic strategies aiming for the thermodynamically favored product will therefore be designed to allow for equilibration between the isomers. nsf.govresearchgate.net
Spectroscopic Methods for Stereochemical Elucidation
A variety of spectroscopic techniques are employed to determine the stereochemistry and conformational preferences of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.
NMR spectroscopy is instrumental in determining the diastereomeric and enantiomeric purity of chiral compounds. nih.govnih.gov For diastereomers, differences in their physical properties lead to distinct NMR spectra, allowing for their direct quantification. To determine enantiomeric purity, chiral derivatizing agents or chiral solvating agents are often used to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR. researchgate.netsemmelweis.hubath.ac.uknih.gov
The magnitude of the coupling constant (J-value) between adjacent protons in an NMR spectrum provides valuable information about their dihedral angle, as described by the Karplus equation. libretexts.org In cyclohexane systems, the coupling constant between vicinal axial-axial protons is typically larger (around 10-13 Hz) than that between axial-equatorial or equatorial-equatorial protons (around 2-5 Hz). By analyzing the coupling constants of the protons on the cyclohexane ring, the preferred conformation (chair, boat, or twist-boat) and the relative orientation of the substituents can be deduced. libretexts.orgorganicchemistrydata.org
The Nuclear Overhauser Effect (NOE) is another powerful NMR technique that provides information about the spatial proximity of protons. beilstein-journals.orgmdpi.com An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. mdpi.com By identifying NOE correlations, it is possible to establish the relative stereochemistry of the substituents. For instance, a strong NOE between a proton of the amino group and a proton of the ester group would suggest a cis relationship. beilstein-journals.orgresearchgate.net
| NMR Parameter | Structural Information Obtained |
|---|---|
| Coupling Constants (J-values) | Dihedral angles between adjacent protons, aiding in conformational analysis. libretexts.orgorganicchemistrydata.org |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, helping to determine relative stereochemistry. beilstein-journals.orgmdpi.comresearchgate.net |
Two-dimensional (2D) NMR techniques provide more detailed structural information by correlating different nuclei within the molecule. core.ac.ukresearchgate.netweebly.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. numberanalytics.comsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. numberanalytics.comsdsu.eduyoutube.com This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum. chegg.comchegg.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment is the counterpart to the 1D NOE difference experiment and provides a comprehensive map of all NOE interactions within the molecule. numberanalytics.com This is invaluable for determining the three-dimensional structure and conformation in solution. mdpi.comyoutube.com
By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous assignment of the stereochemistry and conformational preferences of the this compound isomers can be achieved. bbhegdecollege.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the principles of X-ray crystallography are routinely applied to similar cyclohexane derivatives. google.comrsc.org For a chiral isomer of this compound, crystallographic analysis would unambiguously determine the cis or trans relationship between the amino and ethyl carboxylate groups, as well as the absolute configuration (R or S) at each of the two stereocenters (C1 and C3).
The analysis would reveal the preferred conformation of the cyclohexane ring in the solid state, which is expected to be a chair conformation to minimize steric and angle strain. Furthermore, the data would show the precise orientation of the substituents (amino and ethyl carboxylate) as either axial or equatorial. Intermolecular interactions, such as hydrogen bonding involving the amino group and the ester's carbonyl oxygen, which dictate the packing of molecules in the crystal lattice, would also be elucidated.
Table 1: Representative Crystallographic Data for a Hypothetical Cyclohexane Derivative (Note: This table is illustrative, as specific data for the title compound is not available.)
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a, b, c (Å) | 10.5, 8.2, 15.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.5, 90 | The angles of the unit cell. |
| Conformation | Chair | The puckering of the cyclohexane ring. |
| Substituent Orientations | Diequatorial | The axial/equatorial position of substituents. |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the chiroptical properties of molecules. Chiral molecules absorb left- and right-handed circularly polarized light differently, and this differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule.
Specific CD spectroscopic data for this compound are not readily found in the surveyed literature. However, the chiroptical properties can be inferred from its structural components. The ester carbonyl group (-C=O) within the ethyl carboxylate substituent acts as a chromophore. When this chromophore is located in a chiral environment, as it is in the enantiomers of this compound, it gives rise to a CD signal.
The sign and magnitude of the Cotton effect are highly sensitive to the spatial arrangement of atoms around the chromophore. Therefore, the CD spectrum of a specific enantiomer, for instance, (1R,3S)-ethyl 3-aminocyclohexanecarboxylate, would be a near mirror image of its enantiomer, (1S,3R)-ethyl 3-aminocyclohexanecarboxylate. By applying empirical rules, such as the Octant Rule for ketones and related chromophores, or through quantum mechanical calculations, the sign of the observed Cotton effect can be correlated to the absolute configuration of the molecule. This makes CD spectroscopy a valuable tool for assigning stereochemistry in solution.
Conformational Preferences of the Cyclohexane Ring
The six-membered cyclohexane ring is not planar. To relieve angle and torsional strain, it adopts a puckered three-dimensional structure, with the most stable being the "chair" conformation. In this conformation, the carbon-hydrogen bonds are oriented in two distinct ways: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). Through a process called ring flipping, one chair conformation can interconvert into another, causing all axial bonds to become equatorial and vice versa.
Ring Puckering and Substituent Effects
When substituents are present on the cyclohexane ring, the two chair conformers are no longer equal in energy. Substituents generally experience less steric strain in the more spacious equatorial position compared to the more crowded axial position. This crowding in the axial position is primarily due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other two axial atoms on the same side of the ring.
The preference for a substituent to occupy the equatorial position can be quantified by its "A-value," which represents the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. wikipedia.orgmasterorganicchemistry.com
For this compound, the two substituents are the amino group (-NH₂) and the ethyl carboxylate group (-COOCH₂CH₃).
Amino Group (-NH₂): The A-value for an amino group is approximately 1.2–1.6 kcal/mol.
Carboxylate/Ester Group (-COOR): The A-value for an ester group like ethyl carboxylate is approximately 1.1–1.2 kcal/mol.
In the cis-1,3-isomer, the most stable conformation will have both the amino and the ethyl carboxylate groups in equatorial positions to avoid any 1,3-diaxial strain. In the trans-1,3-isomer, one substituent must be axial and the other equatorial. Since the amino group is slightly bulkier (has a slightly larger A-value) than the ethyl carboxylate group, the conformer with the amino group in the equatorial position and the ester group in the axial position would be slightly more stable.
Table 2: Approximate A-Values for Relevant Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) | Reference |
| -NH₂ (Amino) | ~1.4 | wikipedia.org |
| -COOH (Carboxylic Acid) | 1.4 | wikipedia.org |
| -COOCH₃ (Methyl Ester) | 1.15 | pharmacy180.com |
| -CH₃ (Methyl) | 1.74 | wikipedia.org |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | wikipedia.org |
Conformational Behavior in Different Chemical Environments
The conformational equilibrium of this compound can be influenced by its surrounding chemical environment, such as the solvent.
Solvent Polarity: In nonpolar solvents, intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen might occur, particularly in the cis isomer. This could potentially stabilize a conformation that might otherwise be less favorable. In polar, protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with both the -NH₂ and -COOEt groups. This solvation can increase the effective steric bulk of the substituents, potentially altering the conformational preference.
pH of the Solution: The conformational behavior is highly dependent on pH. In acidic solutions, the basic amino group will be protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonated group is significantly bulkier than the neutral amino group, with an A-value of approximately 1.9 kcal/mol. wikipedia.org This increased steric demand will create a much stronger preference for the -NH₃⁺ group to occupy the equatorial position. Conversely, under basic conditions, while the amino group remains neutral, the ester group could potentially undergo hydrolysis to a carboxylate (-COO⁻), which has different steric and electronic properties. This demonstrates that the conformational landscape of this compound is dynamic and responsive to its environment. nih.gov
Chemical Reactivity and Derivatization Studies of Ethyl 3 Aminocyclohexanecarboxylate
Reactions of the Ester Moiety
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol (B145695).
The acid-catalyzed hydrolysis of ethyl 3-aminocyclohexanecarboxylate is a reversible reaction that results in the formation of 3-aminocyclohexanecarboxylic acid and ethanol. libretexts.org The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The excess water helps to shift the equilibrium towards the products. chemguide.co.uk
The mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, the ethanol molecule is eliminated as a leaving group. youtube.com A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. youtube.com
| Reactants | Catalyst | Products | Conditions |
| This compound, Water | Strong Acid (e.g., H₂SO₄, HCl) | 3-Aminocyclohexanecarboxylic acid, Ethanol | Heat, Excess Water |
Table 1: Summary of Acid-Catalyzed Hydrolysis.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgchemguide.co.uk
| Reactants | Reagent | Initial Products | Final Product (after acidic workup) |
| This compound | Strong Base (e.g., NaOH) | Sodium 3-aminocyclohexanecarboxylate, Ethanol | 3-Aminocyclohexanecarboxylic acid |
Table 2: Summary of Base-Catalyzed Hydrolysis (Saponification).
Transformations Involving the Amine Functionality
The primary amine group in this compound is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and reaction with sulfonyl chlorides. mnstate.edulibretexts.org These reactions are fundamental for creating derivatives with modified properties.
Acylation: The amine group readily reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base to form amides. libretexts.orgmnstate.edu The base is required to neutralize the HCl produced when using acid chlorides. mnstate.edu
Derivatization for Analysis: For analytical purposes, such as high-performance liquid chromatography (HPLC), primary amines are often derivatized to introduce a chromophore or fluorophore, making them detectable. sigmaaldrich.comresearchgate.net Reagents like phenyl isothiocyanate react with the amine to form a phenylthiourea (B91264) derivative, while reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are also used to create fluorescent derivatives. sigmaaldrich.comresearchgate.netscribd.com
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acid Chloride (R-COCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| Derivatization | Phenyl Isothiocyanate | Phenylthiourea |
| Derivatization | DMQC-OSu | Carboxamide (fluorescent) |
Table 3: Selected Derivatization Reactions of the Amine Group.
Reactions of the Cyclohexane (B81311) Ring
While specific studies on the direct oxidation of the this compound scaffold are not widely documented, the cyclohexane ring is generally susceptible to oxidation under strong oxidizing conditions. Such reactions typically lead to ring cleavage or the formation of various oxygenated products, such as cyclohexanones or dicarboxylic acids. The presence of the amino and ester groups would influence the regioselectivity and outcome of such an oxidation, and protecting these groups would likely be necessary to achieve a controlled transformation of the carbocyclic ring.
The aminocyclohexane framework of the title compound is often synthesized via the ring-opening of a strained heterocyclic precursor fused to a cyclohexane ring. Three-membered heterocycles, particularly aziridines, are valuable building blocks for this purpose. nih.gov The reaction involves the nucleophilic attack on one of the carbon atoms of the aziridine (B145994) ring, leading to the cleavage of a carbon-nitrogen bond. This Sₙ2-type reaction results in the formation of a 1,2-disubstituted cyclohexane. Computational studies on model systems show that the activation energy for the ring-opening of an aziridine fused to a cyclohexene (B86901) scaffold is higher than that for a corresponding epoxide, indicating that aziridines are generally less reactive. nih.gov The choice of nucleophile and reaction conditions allows for the introduction of various functionalities onto the cyclohexane skeleton, providing a versatile route to substituted aminocyclohexanes like this compound.
| Heterocyclic Precursor | Nucleophile (Nu⁻) | Product Type |
| Aziridine on cyclohexane scaffold | Various Nucleophiles | trans-1,2-disubstituted aminocyclohexane |
| Epoxide on cyclohexane scaffold | Amine Nucleophile (R-NH₂) | trans-2-amino-cyclohexanol derivative |
Table 4: Synthesis via Ring-Opening of Heterocyclic Precursors.
Mechanistic Investigations of Key Transformations
This section delves into the fundamental reaction mechanisms underlying the synthesis and potential transformations of this compound. Understanding these pathways is critical for optimizing reaction conditions, predicting product outcomes, and designing novel derivatives.
Mechanisms of Catalytic Hydrogenation
The industrial synthesis of this compound is primarily achieved through the catalytic hydrogenation of ethyl 3-aminobenzoate (B8586502). This process involves the reduction of the aromatic benzene (B151609) ring to a saturated cyclohexane ring. The mechanism is a heterogeneous catalytic process, typically occurring on the surface of a solid metal catalyst, such as palladium (Pd) or platinum (Pt), supported on a high-surface-area material like carbon. researchgate.net
The reaction proceeds through a series of well-defined steps:
Adsorption of Reactants: The first step is the adsorption of the reactants—ethyl 3-aminobenzoate and molecular hydrogen (H₂)—onto the surface of the catalyst. The aromatic ring of the ester interacts with the metal surface through its π-electrons.
Activation of Hydrogen: The catalyst facilitates the cleavage of the H-H bond in dihydrogen, a process that is energetically demanding in the absence of a catalyst. This results in the formation of reactive atomic hydrogen species adsorbed onto the metal surface.
Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are then sequentially transferred to the adsorbed aromatic ring. This is a stepwise process where one hydrogen atom at a time adds to the carbons of the benzene ring. The addition of the first hydrogen atom breaks the aromaticity, forming a cyclohexadienyl intermediate that is highly reactive and remains on the catalyst surface.
Formation of Intermediates: Subsequent additions of hydrogen atoms lead to various partially hydrogenated intermediates. The specific stereochemistry of the final product (cis or trans isomers) can be influenced by the nature of the catalyst, the solvent, and the reaction conditions, which affect how the intermediate species are oriented on the catalyst surface.
Desorption of the Product: Once the ring is fully saturated, the final product, this compound, has a weaker affinity for the catalyst surface compared to the aromatic starting material. It desorbs from the surface, freeing up the active site for the next catalytic cycle.
The effectiveness of the catalyst is highly dependent on factors like metal particle size and distribution on the support material. researchgate.net Studies on the hydrogenation of similar compounds, such as ethyl p-nitrobenzoate, have shown that an optimal palladium particle size of 3–5 nm leads to the most effective catalytic activity. researchgate.net
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Adsorption | Ethyl 3-aminobenzoate, H₂, Catalyst Surface (e.g., Pd/C) |
| 2 | Hydrogen Activation | H₂ molecule dissociates into 2 H atoms on the catalyst surface |
| 3 | Hydrogen Transfer | Stepwise addition of H atoms to the aromatic ring |
| 4 | Intermediate Formation | Partially and fully saturated cyclohexyl intermediates |
| 5 | Desorption | This compound product leaves the catalyst surface |
Reaction Mechanisms of Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful and elegant transformation in organic chemistry for constructing six-membered rings. nih.govpraxilabs.com It is a pericyclic reaction, specifically a [4+2] cycloaddition, involving a concerted mechanism. praxilabs.com The reaction occurs between two key components: a conjugated diene (a molecule with two alternating double bonds) which contributes four π-electrons, and a dienophile (a molecule with a double or triple bond) which contributes two π-electrons. praxilabs.comyoutube.com
The fundamental mechanism proceeds as follows:
Concerted Cycloaddition: The reaction typically occurs in a single, concerted step without the formation of any intermediates. praxilabs.com Three π-bonds are broken, and two new single (σ) bonds and one new π-bond are formed simultaneously in a cyclic transition state. youtube.com The driving force for this process is the formation of the more energetically stable σ-bonds at the expense of less stable π-bonds. praxilabs.com
Molecular Orbital Interaction: The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. youtube.com For the reaction to proceed efficiently, these orbitals must have compatible symmetry and a small energy gap. Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction. praxilabs.com
Stereospecificity: The Diels-Alder reaction is highly stereospecific. The original stereochemistry of the substituents on both the diene and the dienophile is retained in the cyclohexene product.
Conformational Requirement: The diene must be able to adopt an s-cis conformation (where the two double bonds are on the same side of the single bond connecting them). This planar conformation is necessary for the ends of the diene to effectively overlap with the dienophile's π-system in the transition state. praxilabs.com Dienes locked in an s-trans conformation will not undergo the reaction.
While this compound itself is neither a diene nor a dienophile, its derivatives could be synthesized to participate in Diels-Alder reactions. For instance, a derivative could be designed to act as a dienophile to construct more complex polycyclic structures. The reaction's ability to create a six-membered ring with high regio- and stereocontrol makes it a valuable, albeit indirect, tool in the synthesis of complex molecules related to the aminocyclohexane framework. nih.gov
| Component | Role in Reaction | Key Characteristics |
|---|---|---|
| Diene | 4π-electron component | Must be a conjugated system; must adopt s-cis conformation. praxilabs.com |
| Dienophile | 2π-electron component | Contains at least one π-bond; often activated by electron-withdrawing groups. praxilabs.com |
| Transition State | Concerted electron movement | A cyclic arrangement of atoms where new σ-bonds are forming as π-bonds break. youtube.com |
| Product | Cycloaddition adduct | A six-membered ring (cyclohexene derivative). |
Mechanistic Aspects of Enzymatic Reactions
Enzymes are highly efficient biological catalysts that can perform reactions with remarkable specificity under mild conditions. nih.gov While specific enzymatic studies on this compound are not widely documented, the functional groups present in the molecule—an ester and an amine—are common targets for several classes of enzymes. The potential mechanistic pathways for enzymatic transformations can be inferred from well-understood enzyme families like hydrolases and lyases. nih.govyoutube.com
Ester Hydrolysis by Hydrolases: The ethyl ester group is susceptible to hydrolysis, a reaction catalyzed by esterases or proteases like chymotrypsin, which exhibit esterase activity. csbsju.edu The mechanism often involves covalent catalysis and proceeds via a two-step process involving an acyl-enzyme intermediate. A classic example is the "catalytic triad" of serine, histidine, and aspartate found in the active site of serine proteases. nih.gov
Nucleophilic Attack: The active site serine, made more nucleophilic by the adjacent histidine (which acts as a general base), attacks the electrophilic carbonyl carbon of the ester substrate. nih.govwou.edu This forms a tetrahedral intermediate.
Transition State Stabilization: The enzyme stabilizes the negatively charged oxygen (oxyanion) of the tetrahedral intermediate through hydrogen bonding in a feature known as the "oxyanion hole". csbsju.edu
Formation of Acyl-Enzyme Intermediate: The intermediate collapses, leading to the cleavage of the ester bond. The alcohol portion (ethanol) is released, and its proton is supplied by the now-protonated histidine (acting as a general acid). squarespace.com This leaves the acyl portion of the substrate covalently bonded to the serine residue.
Deacylation: A water molecule enters the active site and, activated by the histidine base, acts as a nucleophile to attack the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.
Product Release: This second intermediate collapses, cleaving the covalent bond between the acyl group and the serine residue. The carboxylic acid product (3-aminocyclohexanecarboxylic acid) is released, and the enzyme's active site is regenerated. wou.edu
Reactions Involving the Amino Group: The amino group could be a substrate for enzymes like aminotransferases or lyases. For example, a histidine ammonia-lyase catalyzes the elimination of ammonia (B1221849) from histidine to create a double bond, a reaction that proceeds via an anti-elimination mechanism. youtube.com A similar enzymatic strategy could potentially target the C-N bond in a derivative of this compound.
These enzymatic mechanisms rely on the precise positioning of the substrate within the active site and the participation of specific amino acid residues that act as nucleophiles, electrophiles, or general acids and bases to lower the activation energy of the reaction. nih.govwou.edu
Applications in Advanced Organic Synthesis and Material Science
Ethyl 3-Aminocyclohexanecarboxylate as a Chemical Building Block
A chemical building block is a molecule that can be used as a starting component in the synthesis of more complex compounds. nih.gov this compound fits this description perfectly due to its two reactive functional groups—the amine and the ester. These groups can be modified independently or in concert to create a wide array of derivative compounds. For instance, the ester can be hydrolyzed to a carboxylic acid, while the amine can undergo reactions such as acylation or alkylation. This dual reactivity is fundamental to its utility in constructing larger, more intricate molecules. While related structures like ethyl 4-oxocyclohexanecarboxylate (B1232831) are used to synthesize complex pharmaceutical agents like terfenadine (B1681261) analogs and other novel compounds guidechem.com, this compound offers a direct route to molecules containing a 3-amino-substituted cyclohexane (B81311) core.
One of the primary applications of this compound is its role as a precursor for a variety of substituted aminocyclohexanecarboxylic acids. The parent molecule can undergo straightforward chemical transformations to yield derivatives with tailored properties.
Key transformations include:
Hydrolysis: The ethyl ester group can be saponified (hydrolyzed under basic conditions, e.g., using methanolic KOH) to the corresponding carboxylic acid, yielding 3-aminocyclohexanecarboxylic acid. derpharmachemica.comresearchgate.net This transformation is a critical step before its incorporation into peptide chains.
N-Protection/Alkylation: The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to allow for selective reactions at the carboxylic acid end.
Stereoselective Synthesis: The synthesis of specific stereoisomers (e.g., cis or trans) of substituted aminocyclohexanecarboxylic acids is crucial for their application in creating precisely folded molecules. chemrxiv.org
These fundamental reactions allow chemists to generate a library of aminocyclohexanecarboxylic acid derivatives from a single, accessible starting material.
Table 1: Examples of Synthesized Aminocyclohexanecarboxylic Acid Derivatives
| Starting Material | Reaction Type | Product | Significance |
|---|---|---|---|
| This compound | Ester Hydrolysis | 3-Aminocyclohexanecarboxylic acid | Core amino acid for peptide synthesis |
| (–)-Shikimic acid | Michael Addition & Multi-step Synthesis | Trihydroxylated cis- and trans-2-aminocyclohexanecarboxylic acids | Creates highly functionalized building blocks for foldamers with polar substituents. chemrxiv.org |
| Ethyl 4-oxocyclohexane-1-carboxylate | Multi-step Synthesis | trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid) | Demonstrates synthesis of related, pharmaceutically important cyclohexane derivatives. derpharmachemica.comresearchgate.net |
The structural framework of this compound serves as a valuable scaffold in the synthesis of more elaborate organic molecules. While many simple precursors are used to build complex compounds nih.gov, the defined stereochemistry of the cyclohexane ring in this molecule is particularly advantageous. The synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, for example, involves the alkylation of a precursor salt, demonstrating how ester functionalities are key in building complex heterocyclic systems. nih.gov Similarly, the synthesis of tranexamic acid from a related cyclohexanone (B45756) ester showcases how these cyclic building blocks are employed in multi-step processes to achieve pharmaceutically relevant targets. derpharmachemica.comresearchgate.net The principles used in these syntheses are directly applicable to this compound for creating novel compounds where the specific 1,3-amino-ester substitution pattern is desired.
Utilization in Peptide and Foldamer Chemistry
Perhaps the most advanced application of this compound is in the field of peptide science, specifically in the creation of unnatural peptides and foldamers. Foldamers are unnatural oligomers that mimic the structure-forming capabilities of natural biopolymers like proteins and RNA. wisc.edu The aminocyclohexanecarboxylic acid derived from the ethyl ester is a type of β-amino acid, which has an additional carbon atom in its backbone compared to natural α-amino acids. This seemingly small change has profound implications for the resulting peptide's structure and stability.
After hydrolysis of the ethyl ester, 3-aminocyclohexanecarboxylic acid can be incorporated into peptide chains to form β-peptides (composed entirely of β-amino acids) or α/β-peptides (a mix of α- and β-amino acids). nih.gov The inclusion of such cyclic β-amino acids is a powerful strategy for creating peptides with novel properties. researchgate.net The constrained nature of the cyclohexane ring helps to pre-organize the peptide backbone, promoting the formation of stable, predictable secondary structures. researchgate.net Research has shown that peptides containing residues like trans-2-aminocyclohexanecarboxylic acid (a close isomer) can be readily synthesized and studied. chemrxiv.org This incorporation often enhances the peptide's resistance to degradation by proteases, a significant advantage for therapeutic applications. nih.gov
The cyclohexane ring in 3-aminocyclohexanecarboxylic acid severely restricts the rotational freedom around the Cα-Cβ bond of the amino acid backbone. researchgate.net This inherent rigidity is a key design element for creating conformationally restricted peptide oligomers. researchgate.net By strategically placing these rigid units within a peptide sequence, scientists can guide the oligomer to fold into a specific, stable three-dimensional shape. nih.gov For example, cyclic β-amino acids are known to be potent inducers of helical or turn structures. acs.org The diastereomer, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), has been extensively studied as a building block for foldamers, but the cis-isomer has also been investigated for its unique conformational behaviors. researchgate.net This control over conformation is critical for designing molecules that can bind to specific biological targets with high affinity and selectivity.
The incorporation of cyclic β-amino acids derived from this compound has led to the discovery of novel secondary structures in unnatural peptides. Oligomers of the related trans-2-aminocyclohexanecarboxylic acid have been shown to form a highly stable "14-helix," which is defined by a repeating pattern of 14-membered hydrogen-bonded rings. wisc.edu This is distinct from the classic α-helix found in natural proteins, which consists of 13-membered rings. wisc.edu
Other studies have shown that peptides containing similar cyclic residues can form different structures. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (a five-membered ring analogue) adopt a "12-helix". nih.gov The specific secondary structure that forms—be it a 14-helix, 12-helix, β-sheet, or turn—is highly dependent on the ring size (cyclopentane vs. cyclohexane), the stereochemistry (cis vs. trans), and the sequence of the oligomer. researchgate.netacs.org This ability to tune the secondary structure by selecting the right building block makes these compounds powerful tools for molecular design and material science. nih.gov
Table 2: Secondary Structures in Peptides with Cyclic β-Amino Acids
| Cyclic Amino Acid Residue | Oligomer Type | Observed Secondary Structure | Reference |
|---|---|---|---|
| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | β-Peptide | 14-Helix | wisc.edu |
| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | β-Peptide | 12-Helix | nih.gov |
| cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) | Homooligomer & α/β-Peptide | Extended Conformations | researchgate.net |
| Trihydroxylated trans-2-aminocyclohexanecarboxylic acid | β-Peptide | 14-Helix | chemrxiv.org |
Table of Mentioned Chemical Compounds
| Chemical Name |
| (–)-Shikimic acid |
| 3-Aminocyclohexanecarboxylic acid |
| Boc (tert-butyloxycarbonyl) |
| Carboxylic acid |
| This compound |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate |
| Ethyl 4-oxocyclohexanecarboxylate |
| Fmoc (fluorenylmethyloxycarbonyl) |
| Methanolic KOH |
| Terfenadine |
| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) |
| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) |
| Tranexamic acid |
| Trihydroxylated cis-2-aminocyclohexanecarboxylic acid |
| Trihydroxylated trans-2-aminocyclohexanecarboxylic acid |
| cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) |
Synthesis of Novel Analogues
Hydroxylated Derivatives for Amino-Sugar Synthesis
Amino sugars are fundamental components of many biologically significant molecules, including antibiotics, and play crucial roles in various biological processes. beilstein-journals.org The synthesis of hydroxylated amino acids and their derivatives is a key strategy for accessing these complex carbohydrate mimics. mdpi.com The introduction of hydroxyl groups onto the cyclohexane ring of an amino acid ester can create polyhydroxylated structures that resemble the core of natural sugars, thereby serving as precursors for novel amino-sugars.
While specific methods for the direct hydroxylation of this compound for this purpose are not extensively detailed in readily available literature, the synthesis of hydroxylated cyclic amino acids from various precursors is a well-established field. For instance, the hydroxylation of amino acids like L-proline and L-lysine can be achieved using hydroxylase enzymes. mdpi.com Another approach involves the asymmetric synthesis of protected α,δ-dihydroxy-β-amino esters, which can be cyclized to form hydroxylated proline derivatives. mdpi.com
The general strategies for synthesizing amino sugars often begin with existing carbohydrate scaffolds. beilstein-journals.org Key methods include:
Modification of Glycals: Glycals, which are cyclic enol ether derivatives of monosaccharides, can be functionalized by introducing an azide (B81097) group across the double bond, which is later reduced to an amine. beilstein-journals.org
Nucleophilic Displacement: The use of epoxides as starting materials allows for nucleophilic ring-opening with an azide, introducing the necessary amino precursor. beilstein-journals.org
From Non-Carbohydrate Precursors: The synthesis of complex amino sugars can also start from simple, achiral molecules through asymmetric synthesis routes.
The synthesis of hydroxylysine, a hydroxylated amino acid, can be accomplished via the oxidation of the C-H bond in lysine, catalyzed by specific hydroxylases, as shown in the table below. mdpi.com
| Precursor | Enzyme/Catalyst | Product | Application |
| L-Lysine | Lysine Hydroxylase | Hydroxylysine | Precursor for collagen synthesis |
| L-Proline | Proline Hydroxylase | Hydroxyproline | Component of stable collagen structures youtube.com |
| L-Asparagine | Asparagine-Oxygenase (AsnO) | L-threo-β-hydroxy-asparagine (L-THA) | Intermediate for antibiotic synthesis |
| L-Tyrosine | Tyrosinase | 3-Hydroxy-L-tyrosine (L-DOPA) | Treatment for tremors, dopamine (B1211576) precursor mdpi.com |
This table presents examples of amino acid hydroxylation, a key step in creating building blocks for various biological applications.
These established hydroxylation and amino sugar synthesis methodologies provide a strategic blueprint for the potential conversion of this compound into valuable hydroxylated derivatives for subsequent use as amino-sugar building blocks.
Fluorinated Derivatives for Peptide Modification Studies
The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. nih.gov Fluorine's unique characteristics, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a peptide's metabolic stability, proteolytic resistance, and binding affinity to target proteins. nih.govfu-berlin.denih.gov Cyclic fluorinated β-amino acids are particularly valuable as they can impart specific conformational constraints on the peptide backbone. google.com
The synthesis of fluorinated analogues of this compound would provide a novel building block for creating peptides with enhanced pharmacological profiles. While the direct fluorination of this compound is not widely documented, general methods for synthesizing fluorinated amino acids are well-developed. These strategies typically fall into two categories: the selective fluorination of an existing amino acid framework or the use of small, fluorinated molecules as starting materials. researchgate.net
For example, fluorinated aromatic amino acids can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, using halogenated precursors. researchgate.net The development of methods for peptide modification is an active area of research, with techniques like sulfur(VI)-fluoride exchange (SuFEx) click chemistry emerging as novel ways to cyclize and modify peptides. mdpi.com
The impact of fluorination on peptide properties is a subject of intense study. Research has shown that incorporating fluorinated residues can:
Enhance Proteolytic Stability: The C-F bond can shield adjacent peptide bonds from enzymatic cleavage. fu-berlin.de
Modulate Bioactivity: Fluorine atoms can alter the electronic environment and conformation of a peptide, leading to modified interactions with biological receptors. nih.gov
Influence Folding: The "fluorous effect," which describes the tendency of highly fluorinated moieties to segregate, can be used to control the self-assembly and secondary structure of peptides. nih.govnih.gov
The table below summarizes different strategies for incorporating fluorine into peptides and the resulting benefits.
| Fluorination Strategy | Example Amino Acid/Moiety | Key Benefit(s) |
| Non-canonical Amino Acid Incorporation | Hexafluoroleucine (Hfl) | Enhances thermal stability of helical proteins. nih.gov |
| Side-Chain Modification | N-ε-trifluoroacetylated lysine | Induces specific folding patterns and self-assembly. nih.gov |
| Backbone Fluorination | Fluorinated cyclic RGD peptides | Fine-tunes conformational states and receptor binding. nih.gov |
| In Situ Coupling Reagents | N-protected amino acid fluorides | Used as potent acylating agents for efficient peptide bond formation. google.com |
This table illustrates various approaches to creating fluorinated peptides and the advantages they confer.
These established principles underscore the potential of fluorinated derivatives of this compound as valuable tools for peptide modification studies, aiming to develop next-generation peptide-based therapeutics.
Computational and Theoretical Investigations
Molecular Modeling and Conformational Space Exploration
Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional arrangements of a molecule and their relative stabilities. ijpsr.comlumenlearning.comnih.gov For a flexible molecule like Ethyl 3-aminocyclohexanecarboxylate, which contains a cyclohexane (B81311) ring and two substituents, a variety of conformations are possible. The primary goal of conformational analysis is to identify the low-energy conformations, as these are the most likely to be populated at equilibrium and to participate in chemical reactions. ijpsr.com
The conformational space of this compound is primarily dictated by the cyclohexane ring, which can adopt several non-planar conformations, the most notable being the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of angular and torsional strain.
The two substituents, the amino group (-NH₂) and the ethyl carboxylate group (-COOCH₂CH₃), can be positioned in either axial or equatorial positions on the cyclohexane ring. This leads to different stereoisomers (cis and trans) and, for each, a pair of interconverting chair conformers.
Trans Isomer: The substituents are on opposite faces of the ring. In the most stable chair conformation, both the amino and the ethyl carboxylate groups would occupy equatorial positions to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions.
Cis Isomer: The substituents are on the same face of the ring. In any chair conformation, one group will be axial and the other equatorial. The equilibrium will favor the conformation where the larger group (ethyl carboxylate) occupies the equatorial position to reduce steric strain.
Molecular mechanics force fields are typically employed for an initial, rapid exploration of the conformational space. More accurate quantum mechanics methods can then be used to refine the geometries and relative energies of the most stable conformers.
Table 1: Illustrative Relative Energies of this compound Conformers
| Isomer | Substituent Positions (Amino, Ethyl Carboxylate) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| trans | (eq, eq) | 0.00 | 98.9 |
| trans | (ax, ax) | 4.5 | <0.1 |
| cis | (eq, ax) | 2.1 | 1.0 |
| cis | (ax, eq) | 2.5 | 0.1 |
Note: This table is illustrative and provides hypothetical data to demonstrate the expected outcome of a conformational analysis. The actual values would be determined through detailed computational studies.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. nih.govresearchgate.netnih.gov These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For this compound, DFT calculations can elucidate a range of electronic properties.
DFT methods are used to solve an approximation of the Schrödinger equation for a molecule, yielding the electron density and, from it, various molecular properties. A choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is required for these calculations. nih.gov
Key electronic properties that can be analyzed include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov
Electron Density and Electrostatic Potential (ESP) Maps: These maps visualize the electron distribution in the molecule. Regions of high electron density (negative ESP) indicate sites susceptible to electrophilic attack, while regions of low electron density (positive ESP) are prone to nucleophilic attack. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative ESP.
Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing further insight into its polarity and reactive sites.
Table 2: Exemplary Electronic Properties of this compound (trans, eq, eq conformer) from a Hypothetical DFT Calculation
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: This table presents example data typical of DFT calculations for organic molecules. The specific values for this compound would need to be determined by actual computations.
Computational Studies of Reaction Pathways and Kinetics
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and kinetics. rsc.orgnih.gov For this compound, this could involve studying its reactions, such as N-acylation, or its formation from precursors.
By calculating the energies of reactants, transition states, and products, the activation energy (Ea) for a proposed reaction step can be determined. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. A lower activation energy implies a faster reaction rate. For instance, in the aminolysis of an ester, computational studies can compare stepwise and concerted mechanisms, as well as the effect of catalysts, by calculating the respective activation barriers. researchgate.net
Table 3: Hypothetical Activation Energies for a Reaction involving this compound
| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |
| N-Acetylation (Uncatalyzed) | Tetrahedral Intermediate Formation | 15.2 |
| N-Acetylation (Acid-Catalyzed) | Protonated Amine Addition | 10.5 |
Note: This table is a hypothetical representation of how activation energies for competing pathways could be compared computationally.
Frontier Molecular Orbital (FMO) theory is a simplified model used to predict the reactivity and regioselectivity of chemical reactions based on the interaction between the HOMO of one reactant and the LUMO of another. nih.gov The theory posits that the most significant interactions occur between these frontier orbitals.
For this compound, the HOMO is expected to be localized primarily on the amino group, making it the primary nucleophilic site. The LUMO would likely be centered on the carbonyl carbon of the ester group, identifying it as the main electrophilic site. FMO analysis can thus predict that in a reaction with an electrophile, the reaction will most likely occur at the nitrogen atom. In a reaction with a nucleophile, the attack will be directed at the carbonyl carbon. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. nih.gov
Simulations of Spectroscopic Properties (e.g., Chiroptical Data)
Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. mdpi.comnih.govksu.edu.sa For a chiral molecule like this compound, the simulation of chiroptical spectra is particularly relevant.
Since this compound has two stereocenters, its enantiomers will interact differently with circularly polarized light. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can distinguish between enantiomers.
DFT calculations can predict the VCD and ECD spectra for a given absolute configuration of the molecule. By comparing the simulated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be determined. This is a powerful, non-destructive method for stereochemical assignment. The accuracy of these simulations depends on having an accurate set of low-energy conformers and their Boltzmann populations, as the final spectrum is a population-weighted average of the spectra of individual conformers.
Computational Approaches in Rational Design of Chemical Structures
The computational insights gained from studying this compound can be leveraged in the rational design of new molecules with desired properties, a common practice in drug discovery and materials science. ksu.edu.sadocumentsdelivered.com By understanding the structure-property relationships of the parent molecule, modifications can be proposed in silico to enhance specific characteristics.
For example, if this compound were a scaffold for a new pharmaceutical agent, computational methods could be used to:
Guide structural modifications: Introduce new functional groups to enhance binding affinity to a biological target. Molecular docking simulations could predict how these new derivatives fit into a protein's active site. documentsdelivered.com
Optimize pharmacokinetic properties: Modify the structure to improve properties like solubility or membrane permeability. Computational models can predict these properties based on molecular structure. ksu.edu.sa
Tune reactivity: Alter the electronic properties of the molecule by adding electron-withdrawing or electron-donating groups to control its reactivity in subsequent synthetic steps.
This computational pre-screening of virtual compounds can save significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
